4-Cyclobutylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclobutylbutan-2-ol is an organic compound with the molecular formula C8H16O It features a cyclobutyl group attached to a butan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutylbutan-2-ol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 4-Cyclobutylbutan-2-one using metal hydrides such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes where the corresponding ketone is hydrogenated in the presence of a suitable catalyst like palladium on carbon (Pd/C) under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclobutylbutan-2-ol can undergo various chemical reactions, including:
Reduction: The compound can be reduced further to form cyclobutylbutane using strong reducing agents like LiAlH4.
Common Reagents and Conditions:
Oxidation: CrO3, KMnO4, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C.
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products Formed:
Oxidation: 4-Cyclobutylbutan-2-one.
Reduction: Cyclobutylbutane.
Substitution: Various halogenated derivatives depending on the reagent used.
Scientific Research Applications
4-Cyclobutylbutan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyclobutylbutan-2-ol in biological systems involves its interaction with molecular targets such as enzymes and receptors. The cyclobutyl group can influence the compound’s binding affinity and specificity towards these targets, potentially leading to unique biological effects .
Comparison with Similar Compounds
Cyclobutanol: Similar in structure but lacks the butan-2-ol backbone.
Cyclobutylmethanol: Contains a cyclobutyl group attached to a methanol backbone.
Cyclopentanol: A five-membered ring alcohol, differing in ring size and properties.
Uniqueness: 4-Cyclobutylbutan-2-ol is unique due to its combination of a cyclobutyl group with a butan-2-ol backbone, providing distinct chemical and physical properties compared to other cycloalkyl alcohols .
Properties
Molecular Formula |
C8H16O |
---|---|
Molecular Weight |
128.21 g/mol |
IUPAC Name |
4-cyclobutylbutan-2-ol |
InChI |
InChI=1S/C8H16O/c1-7(9)5-6-8-3-2-4-8/h7-9H,2-6H2,1H3 |
InChI Key |
SYMPSRHZLJFQQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1CCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.